molecular formula C16H17NO4S B5565305 Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate

Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B5565305
M. Wt: 319.4 g/mol
InChI Key: NPESXYQMHQEWTC-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the methoxybenzamido group and the carboxylate ester group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-methoxybenzamido)benzoate
  • 2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Uniqueness

Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate stands out due to its specific combination of functional groups and the presence of the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Biological Activity

Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H21_{21}N1_{1}O6_{6}S1_{1}
  • Molecular Weight : Approximately 345.43 g/mol

Structural Representation

PropertyValue
Molecular Weight345.43 g/mol
SolubilitySoluble in organic solvents
Melting PointNot extensively documented

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-methoxybenzoic acid with 4,5-dimethylthiophene-2-carboxylic acid, often facilitated by catalysts such as phosphorus pentasulfide (P4_4S10_{10}) in solvents like dichloromethane.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogenic bacteria and fungi, showing promising results:

  • Minimum Inhibitory Concentration (MIC) values indicate potent activity against:
    • Pseudomonas aeruginosa : MIC = 0.21 µM
    • Escherichia coli : MIC = 0.21 µM
    • Candida albicans : MIC = 0.83 µM

The compound exhibited selective action against Gram-positive microorganisms such as Micrococcus luteus and demonstrated moderate activity against several Gram-negative strains .

Anticancer Activity

In vitro studies indicate that the compound may inhibit cancer cell proliferation and induce apoptosis. The mechanism appears to involve the inhibition of specific cellular pathways linked to cancer growth. Research has shown interactions with key enzymes and receptors that could lead to therapeutic applications in oncology.

The biological effects of this compound are attributed to its ability to bind to specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation.
  • Receptor Modulation : It interacts with receptors that regulate apoptosis and inflammation, contributing to its anticancer and anti-inflammatory properties.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated various derivatives of thiophene compounds for their antimicrobial properties, highlighting the effectiveness of this compound against resistant strains .
  • Cytotoxicity Assessment : In cytotoxicity tests on human cell lines (HaCat and BALB/c 3T3), the compound showed lower toxicity compared to traditional antibiotics, suggesting a favorable safety profile for potential therapeutic use .

Properties

IUPAC Name

methyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-9-10(2)22-15(13(9)16(19)21-4)17-14(18)11-6-5-7-12(8-11)20-3/h5-8H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPESXYQMHQEWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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